molecular formula C7H13NO B15072740 1-Isopropyl-2-methylazetidin-3-one

1-Isopropyl-2-methylazetidin-3-one

Cat. No.: B15072740
M. Wt: 127.18 g/mol
InChI Key: TWOIGRHUQJKQHQ-UHFFFAOYSA-N
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Description

1-Isopropyl-2-methylazetidin-3-one is a heterocyclic organic compound that belongs to the azetidinone family. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to the azetidinone ring. The presence of these substituents imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-methylazetidin-3-one can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of dehydroacetic acid with primary aromatic amines can yield Schiff bases, which, upon cyclization with chloroacetyl chloride in the presence of triethylamine, produce azetidinones . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-methylazetidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidinone ring can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Isopropyl-2-methylazetidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-methylazetidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-2-methylazetidin-3-one stands out due to its specific substituents, which confer unique chemical properties and reactivity

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-methyl-1-propan-2-ylazetidin-3-one

InChI

InChI=1S/C7H13NO/c1-5(2)8-4-7(9)6(8)3/h5-6H,4H2,1-3H3

InChI Key

TWOIGRHUQJKQHQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CN1C(C)C

Origin of Product

United States

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